3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran
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Overview
Description
3,8-Dimethyl-1benzofuro5,4-ebenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely found in natural products. This compound, with its unique structural features, has garnered significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3,8-dimethyl-1benzofuro5,4-ebenzofuran, typically involves cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core with high yields and selectivity.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis have been utilized to enhance reaction rates and reduce production costs . The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-1benzofuro5,4-ebenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, where one functional group is replaced by another, are common. Halogenation and nitration are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
3,8-Dimethyl-1benzofuro5,4-ebenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,8-dimethyl-1benzofuro5,4-ebenzofuran involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
8-Methoxypsoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with therapeutic applications.
Uniqueness
3,8-Dimethyl-1benzofuro5,4-ebenzofuran stands out due to its unique structural features, which confer specific biological activities not found in simpler benzofuran derivatives. Its dimethyl substitution pattern may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
7237-67-4 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran |
InChI |
InChI=1S/C16H12O2/c1-9-7-17-13-5-4-12-11(15(9)13)3-6-14-16(12)10(2)8-18-14/h3-8H,1-2H3 |
InChI Key |
URBMTWPOMYRUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C3=C(C=C2)C4=C(C=C3)OC=C4C |
Origin of Product |
United States |
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